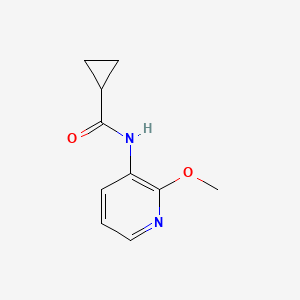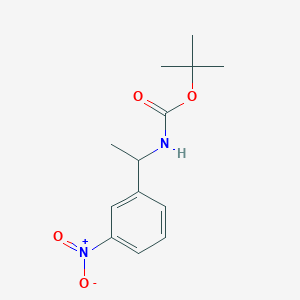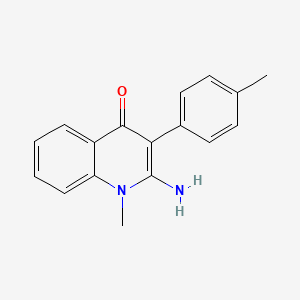
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one, also known as AMMQ, is a quinoline derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its ability to inhibit certain enzymes and receptors in the body. In
作用機序
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one works by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one can reduce inflammation and pain in the body. Additionally, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been shown to inhibit the activity of the serotonin transporter, which is involved in the regulation of mood. By inhibiting this transporter, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one may have potential as an antidepressant.
Biochemical and Physiological Effects
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as have potential as an antidepressant. Additionally, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been shown to have antioxidant properties, which may make it useful for the treatment of diseases associated with oxidative stress.
実験室実験の利点と制限
One advantage of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one is that it has been extensively studied in animal models, which makes it a promising candidate for further research. Additionally, its ability to inhibit COX-2 and the serotonin transporter makes it a potential candidate for the development of new drugs for the treatment of various diseases. One limitation of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one is that its synthesis method is complex and yields are relatively low, which may make it difficult to produce in large quantities for clinical trials.
将来の方向性
There are several future directions for further research on 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one. One potential area of research is the development of new drugs based on 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one for the treatment of cancer, inflammation, and depression. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one, as well as its potential side effects. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one to enable larger-scale production for clinical trials.
合成法
The synthesis of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one involves a multi-step process that begins with the condensation of 2-acetyl-1-methylquinoline with 3-methylbenzaldehyde. This is followed by a series of reactions that result in the formation of the final product, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and the serotonin transporter. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and depression.
特性
IUPAC Name |
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-6-5-7-12(10-11)15-16(20)13-8-3-4-9-14(13)19(2)17(15)18/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNDFKHTJZYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(C3=CC=CC=C3C2=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)




![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)

